
Quinaldopeptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family. It was isolated from the culture of the bacterium Streptoverticillium album strain Q132-6. This compound exhibits strong in vitro antimicrobial and cytotoxic activity and has shown significant potential in prolonging the survival time of mice inoculated with murine tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The antibiotic is recovered from the fermentation broth by solvent extraction and purified by chromatography .
Industrial Production Methods: Industrial production of quinaldopeptin involves the cultivation of Streptoverticillium album strain Q132-6 under specific conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions: Quinaldopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as quinoline chromophores, glycine, sarcosine, and pipecolic acid . The reaction conditions typically include solid-phase peptide synthesis and macrocyclization.
Major Products Formed: The major product formed from these reactions is this compound itself, a symmetric cyclic peptide linked only by peptide bonds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinaldopeptin exhibits potent antimicrobial properties against a range of pathogens, including resistant strains. Its mechanism involves DNA bisintercalation, where it binds to the DNA duplex, potentially disrupting bacterial replication and transcription. This property positions this compound as a candidate for developing new antibiotics amidst rising antibiotic resistance .
Case Study: Efficacy Against Resistant Strains
A study evaluated this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Results indicated that this compound demonstrated significant antibacterial activity, which was superior to many conventional antibiotics .
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL | Effective against resistant strains |
Escherichia coli | 1 µg/mL | Moderate activity |
Acinetobacter baumannii | 2 µg/mL | Limited efficacy |
Antitumor Activity
This compound has shown promising results in cancer research. Its cytotoxic effects have been documented in various human cancer cell lines, including pancreatic and colon cancer cells. The compound induces apoptosis, evidenced by increased expression of cleaved caspase-3 in treated cells .
Case Study: In Vivo Tumor Models
In murine models, this compound significantly prolonged survival times when administered to mice with induced tumors. This effect was attributed to its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MIA PaCa-2 (pancreatic) | 2.5 | Apoptosis induction |
HepG2 (liver) | 15.6 | Cytotoxicity |
SW620 (colon) | 0.85 | Cell cycle arrest |
Structural Studies and Synthesis
Recent research has focused on the structural analysis and total synthesis of this compound analogues. These studies aim to enhance the compound's efficacy and reduce toxicity through structural modifications. The synthesis of analogues has revealed that certain modifications can retain or even improve biological activity while minimizing harmful effects on normal cells .
Table: Structure-Activity Relationship of this compound Analogues
Analogue | Modification | Activity |
---|---|---|
Analogue 1 | Hydroxyl group addition | Increased cytotoxicity |
Analogue 2 | Nitrogen substitution | Reduced toxicity |
Analogue 3 | Dimerization | Enhanced antimicrobial activity |
Mecanismo De Acción
Quinaldopeptin exerts its effects by binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of bacterial growth and the induction of cytotoxic effects in cancer cells . The molecular targets and pathways involved include DNA intercalation and the disruption of essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds: Quinaldopeptin is part of the quinomycin family of antibiotics. Similar compounds include quinomycin A, echinomycin, and triostin A .
Uniqueness: this compound is unique among quinomycin antibiotics due to its symmetric cyclic peptide structure linked only by peptide bonds, lacking the ester linkage found in other quinomycins . This structural difference contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C62H78N14O14 |
---|---|
Peso molecular |
1243.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(3S,4R,20S,28R)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42?,43?,44?,51?,52+/m1/s1 |
Clave InChI |
KIPSHYPQCJYONU-GVPFWXHKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)N[C@@H](C(C(=O)N4CCCC[C@H]4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
SMILES canónico |
CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
Sinónimos |
quinaldopeptin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.